石芹素

描述

Synthesis Analysis

The synthesis of selinidin and related compounds typically involves complex organic reactions, aiming to introduce specific functional groups that confer biological activity. For instance, the enantioselective synthesis of seiridin, a related compound, provides insight into the methodologies that might be applied for selinidin synthesis. These processes often require precise control over reaction conditions to achieve the desired stereochemistry and functional group orientation (Bonini et al., 1995).

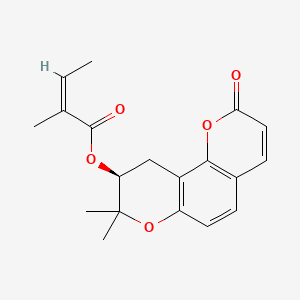

Molecular Structure Analysis

Selinidin's molecular structure is characterized by the coumarin backbone, a benzopyrone structure that is common to a family of natural compounds known for their diverse biological activities. The specific arrangement of substituents around this backbone influences selinidin's reactivity and interaction with biological targets. Detailed analysis of molecular structure typically involves spectroscopic techniques such as NMR and X-ray crystallography, providing insights into the compound's stereochemistry and conformational preferences.

Chemical Reactions and Properties

The chemical reactivity of selinidin involves its interactions with various biomolecules, influencing cellular signaling pathways. For example, selinidin has been shown to suppress IgE-mediated mast cell activation, indicating its potential to interfere with specific phosphorylation steps within cellular signaling cascades (Kishiro et al., 2008). Such interactions highlight its chemical reactivity in a biological context, though detailed descriptions of its chemical properties in isolation are not extensively documented in the available literature.

Physical Properties Analysis

While specific studies on selinidin's physical properties are scarce in the scientific literature, general principles suggest that its solubility, melting point, and other physical properties are influenced by its molecular structure. The coumarin core, along with specific substituents, would affect its behavior in various solvents, its crystallinity, and its thermal stability. These properties are crucial for its formulation and potential application in various fields.

Chemical Properties Analysis

Selinidin's chemical properties, such as its acidity, basicity, and reactivity towards nucleophiles or electrophiles, are inferred from its molecular structure. The presence of the coumarin moiety suggests a certain degree of aromaticity, influencing its stability and reactivity. Additionally, functional groups attached to this core structure play a significant role in its chemical behavior, including its potential to undergo oxidation, reduction, and other chemical transformations.

References

科学研究应用

抗过敏特性:石芹素已被确认为 IgE 介导的肥大细胞活化的抑制剂,这在过敏性炎症中至关重要。它减弱肥大细胞脱颗粒作用并抑制 Fc epsilonRI 信号通路中的多个步骤,表明其预防过敏性炎症的潜力 (Kishiro 等人,2008).

化学成分:对柴胡根的研究分离出几种香豆素,包括石芹素。这项研究有助于了解柴胡的化学成分,柴胡是一种以药用特性而闻名的植物 (Seshadri 等人,1967).

与其他化合物的比较:在柴胡和细辛根的根的比较研究中,发现这两种植物在化学成分上有显着差异,正如石芹素仅存在于柴胡中所表明的那样 (Seshadri & Sood,1967).

在传统医学中的应用:石芹素已在短柄柴胡根中被发现,短柄柴胡是一种用于中医的植物。这突出了它在各种文化药用实践中使用的药用植物成分中的作用 (Rao 等人,1996).

作用机制

Selinidin, also known as Selenedin, is a coumarin derivative isolated from Angelica keiskei . This compound has been found to have significant effects on mast cell activation, which plays a crucial role in the development of allergic inflammation .

Target of Action

Selinidin’s primary target is the high-affinity receptor for IgE (FcεRI) found on mast cells . This receptor plays a crucial role in the development of allergic inflammation .

Mode of Action

Selinidin interacts with its target, the FcεRI, by attenuating mast cell degranulation following the engagement of FcεRI with IgE and antigen . It does this without affecting the binding of IgE to FcεRI .

Biochemical Pathways

Selinidin affects the FcεRI-mediated signaling pathway. It decreases the phosphorylation of phospholipase C-γ1, p38 mitogen-activated protein kinase, and IκB-α upon FcεRI stimulation . These steps are critical for a variety of mast cell functions, such as the release of preformed intragranular chemical mediators, new synthesis of eicosanoids, and production of proinflammatory cytokines .

Result of Action

Selinidin’s action results in the attenuation of the release of β-hexosaminidase, synthesis of leukotriene C4, and production of tumor necrosis factor-α . These effects suggest that Selinidin suppresses IgE-mediated mast cell activation .

Action Environment

It’s worth noting that selinidin is isolated from angelica keiskei, a plant that grows mainly in warm areas along the pacific coast of japan . The plant’s environment could potentially influence the compound’s properties and efficacy.

生化分析

Biochemical Properties

Selinidin plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions of selinidin is with the enzyme phospholipase C-gamma1. Selinidin inhibits the phosphorylation of phospholipase C-gamma1, which is a crucial step in the Fc epsilon receptor I-mediated signaling pathway in mast cells . Additionally, selinidin interacts with p38 mitogen-activated protein kinase and I kappa B-alpha, inhibiting their phosphorylation and thereby modulating the signaling pathways involved in allergic inflammation .

Cellular Effects

Selinidin exerts various effects on different types of cells and cellular processes. In mast cells, selinidin suppresses degranulation and the release of inflammatory mediators such as beta-hexosaminidase, leukotriene C4, and tumor necrosis factor-alpha . This suppression is achieved without affecting the binding of immunoglobulin E to the Fc epsilon receptor I. By inhibiting multiple steps in the Fc epsilon receptor I-dependent signaling pathways, selinidin effectively reduces allergic inflammation . Furthermore, selinidin’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a therapeutic agent for allergic conditions.

Molecular Mechanism

The molecular mechanism of selinidin involves its ability to inhibit key enzymes and signaling molecules. Selinidin binds to phospholipase C-gamma1, p38 mitogen-activated protein kinase, and I kappa B-alpha, preventing their phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling events that lead to mast cell activation and degranulation. Additionally, selinidin’s interaction with these enzymes results in the suppression of cytokine production and the attenuation of allergic responses . The crystal structure of selinidin reveals its ability to form hydrogen bonds and pi-pi interactions, which contribute to its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of selinidin have been observed to change over time. Selinidin demonstrates stability under various conditions, maintaining its inhibitory effects on mast cell activation for extended periods . Prolonged exposure to selinidin may lead to its gradual degradation, which could affect its efficacy. Long-term studies have shown that selinidin continues to suppress allergic inflammation without causing significant adverse effects on cellular function . These findings suggest that selinidin is a stable and effective compound for long-term use in laboratory settings.

Dosage Effects in Animal Models

The effects of selinidin vary with different dosages in animal models. At lower doses, selinidin effectively inhibits mast cell activation and reduces allergic inflammation without causing toxicity . At higher doses, selinidin may exhibit toxic effects, including potential damage to liver and kidney tissues . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects. These findings highlight the importance of dosage optimization in the use of selinidin for therapeutic purposes.

Metabolic Pathways

Selinidin is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. One of the key metabolic pathways for selinidin involves its hydrolysis to produce angelic acid and a hydroxy coumarin . This hydrolysis is catalyzed by specific enzymes, which play a crucial role in the metabolism and detoxification of selinidin. Additionally, selinidin’s interaction with metabolic enzymes affects the levels of various metabolites, influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Selinidin is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of selinidin in target tissues, enhancing its therapeutic effects . The transport of selinidin is influenced by its chemical structure, which allows it to form hydrogen bonds and pi-pi interactions with transport proteins . This selective transport and distribution contribute to the efficacy and specificity of selinidin in modulating cellular processes.

Subcellular Localization

The subcellular localization of selinidin plays a critical role in its activity and function. Selinidin is primarily localized in the cytoplasm, where it interacts with key enzymes and signaling molecules . Additionally, selinidin may be directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that selinidin exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential.

属性

IUPAC Name |

[(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHCDWLSHIIIIT-GHAIFCDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318639 | |

| Record name | Selinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19427-82-8 | |

| Record name | Selinidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19427-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

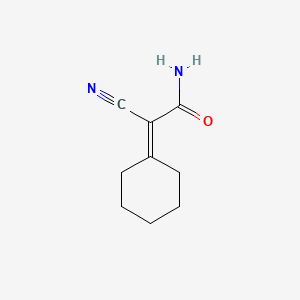

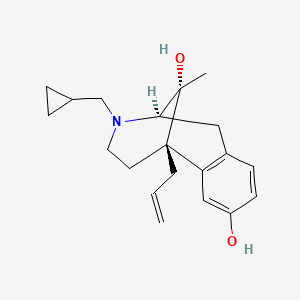

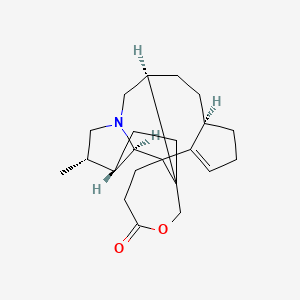

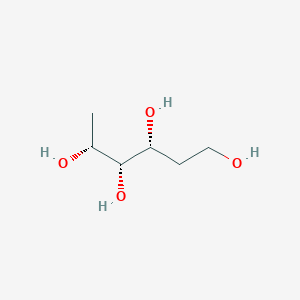

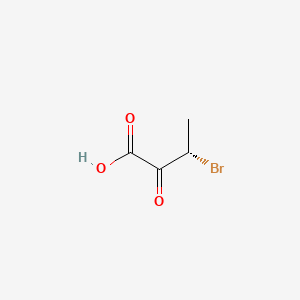

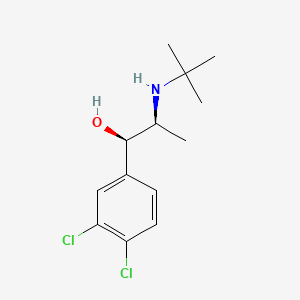

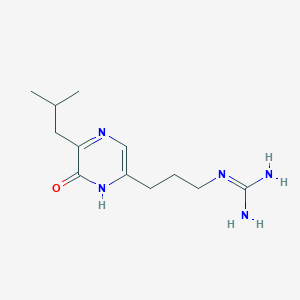

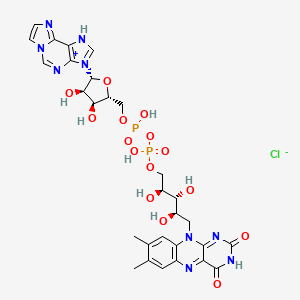

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

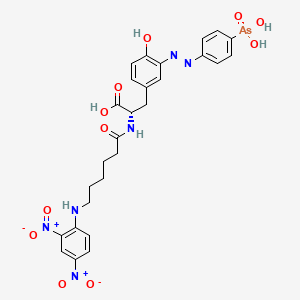

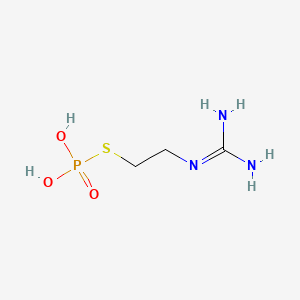

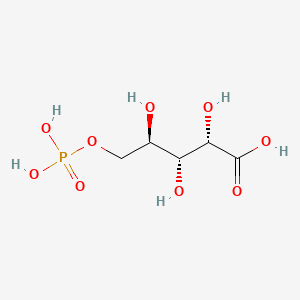

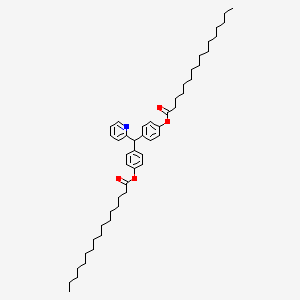

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。